molecular formula C12H21ClO B3278307 Cyclohexanecarbonyl chloride, 4-pentyl-, trans- CAS No. 67589-90-6

Cyclohexanecarbonyl chloride, 4-pentyl-, trans-

Cat. No.: B3278307
CAS No.: 67589-90-6
M. Wt: 216.75 g/mol
InChI Key: PPWKQEDYUMJFNK-UHFFFAOYSA-N
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Description

Cyclohexanecarbonyl chloride, 4-pentyl-, trans- is an organic compound with the chemical formula C12H21ClO. It is a colorless liquid with a pungent odor and is soluble in common organic solvents such as ethanol and dimethylformamide . This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The preparation of Cyclohexanecarbonyl chloride, 4-pentyl-, trans- involves several steps:

    Synthetic Routes: One common method involves the ester exchange reaction of cyclohexanone and thiobenzoic acid ester under alkaline conditions.

    Industrial Production Methods: Industrially, the compound can be synthesized through similar routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Cyclohexanecarbonyl chloride, 4-pentyl-, trans- undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of Cyclohexanecarbonyl chloride, 4-pentyl-, trans- involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Properties

IUPAC Name

4-pentylcyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWKQEDYUMJFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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